molecular formula C20H22N2O5S B4054758 (E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE

Cat. No.: B4054758
M. Wt: 402.5 g/mol
InChI Key: PCWZFUYVCNGUJM-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzodioxole moiety, a butylamino sulfonyl group, and a propenamide linkage, making it a subject of interest in synthetic chemistry, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Introduction of the Butylamino Sulfonyl Group: This is achieved by sulfonation of aniline followed by alkylation with butylamine.

    Coupling Reaction: The final step involves the coupling of the benzodioxole derivative with the sulfonylated aniline through a propenamide linkage under basic conditions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Techniques such as catalytic hydrogenation and high-pressure reactions are often employed to ensure the purity and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the propenamide linkage to a more saturated amide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated amides.

    Substitution: Functionalized benzodioxole derivatives.

Scientific Research Applications

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzyme active sites, inhibiting their function. The sulfonyl group may enhance the compound’s binding affinity to proteins, while the propenamide linkage allows for flexibility in molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE is unique due to its combination of a benzodioxole ring, a butylamino sulfonyl group, and a propenamide linkage, which confer distinct chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(butylsulfamoyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-2-3-12-21-28(24,25)17-8-6-16(7-9-17)22-20(23)11-5-15-4-10-18-19(13-15)27-14-26-18/h4-11,13,21H,2-3,12,14H2,1H3,(H,22,23)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWZFUYVCNGUJM-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE
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(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE
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(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE
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(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE
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(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE
Reactant of Route 6
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE

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